2-Bromo-4-hydroxy-5-methoxyisophthalonitrile
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Overview
Description
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol It is a derivative of isophthalonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
The synthesis of 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile typically involves the bromination of 4-hydroxy-5-methoxyisophthalonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature and time . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile can be compared with other similar compounds, such as:
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: This compound has a similar structure but with an aldehyde group instead of nitrile, leading to different reactivity and applications.
2-Bromo-5-hydroxy-4-methoxybenzenemethanol: This compound has a methanol group, which affects its solubility and reactivity compared to the nitrile derivative.
Properties
Molecular Formula |
C9H5BrN2O2 |
---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2O2/c1-14-7-2-5(3-11)8(10)6(4-12)9(7)13/h2,13H,1H3 |
InChI Key |
ZOJFZWPABDJWFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C#N)Br)C#N)O |
Origin of Product |
United States |
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